3-(4-(Methylthio)phenyl)-3-oxopropanal
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Overview
Description
3-(4-(Methylthio)phenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an oxopropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-3-oxopropanal typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-(Methylthio)phenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanal involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and methylthio group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the oxopropanal moiety but shares the methylthio-substituted phenyl ring.
3-(4-(Methylthio)phenyl)propanoic acid: Contains a carboxylic acid group instead of the oxo group.
3-(4-(Methylthio)phenyl)-3-hydroxypropanoic acid: Similar structure with a hydroxyl group instead of the oxo group .
Uniqueness
3-(4-(Methylthio)phenyl)-3-oxopropanal is unique due to the presence of both the oxopropanal moiety and the methylthio-substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H10O2S |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3 |
InChI Key |
BTQPKZGLSORMOB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CC=O |
Origin of Product |
United States |
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